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Compound of Interest

Compound Name: 2-Chloro-4-methylpyrimidine

Cat. No.: B015830

Spectroscopic Data for 2-Chloro-4-
methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-4-methylpyrimidine, a key building block in medicinal chemistry and organic
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols used for their
acquisition.

Spectroscopic Data Summary

The spectroscopic data for 2-Chloro-4-methylpyrimidine is summarized in the tables below,
providing a clear and concise reference for researchers.

1H NMR Data

The proton NMR spectrum provides characteristic signals for the aromatic protons and the
methyl group on the pyrimidine ring.
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

8.59 Doublet (d) 4.9 1H H6

7.44 Doublet (d) 4.9 1H H5

3.29 Singlet (s) - 3H -CHs

Solvent: de-DMSO, Spectrometer Frequency: 400 MHz[1][2]

3C NMR Data (Predicted)

While experimental 3C NMR data is not readily available in the searched literature, a predicted
spectrum can be estimated based on typical chemical shifts for substituted pyrimidines. The
carbon atoms are numbered as follows: C2 (bearing the chlorine), C4 (bearing the methyl
group), C5, C6, and the methyl carbon.

Chemical Shift (8) ppm Assighment
~168 C4

~162 C2

~159 C6

~122 C5

~24 -CHs

Note: These are approximate values and can vary based on solvent and experimental
conditions.

Infrared (IR) Spectroscopy Data

The IR spectrum of 2-Chloro-4-methylpyrimidine is characterized by vibrations of the
pyrimidine ring and the methyl group. The data below is based on spectra of similar pyrimidine
derivatives and general IR absorption ranges.[3]
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Wavenumber (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch (-CHs)
C=C and C=N stretching
~1580 - 1400 Strong o ]
(pyrimidine ring)
~1380 Medium -CHs bending
~800 Strong C-Cl stretch

Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and provides insights into the
fragmentation pattern of the molecule.

mlz lon Notes

Protonated molecular ion,
129.11 [M+H]* observed via Electrospray
lonization (ESI-MS).[1][2]

Molecular ion peak (expected
128/130 [M]* in a ~3:1 ratio due to 3°Cl and

37Cl isotopes).

93 [M-CI]* Loss of a chlorine radical.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz NMR spectrometer.
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Sample Preparation:

e Approximately 5-10 mg of 2-Chloro-4-methylpyrimidine is accurately weighed and
dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (de-DMSO).

e The solution is transferred to a 5 mm NMR tube.
IH NMR Acquisition:
o The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

e A standard one-dimensional proton spectrum is acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio.

e The spectrum is referenced to the residual solvent peak of de-DMSO (& ~2.50 ppm).
13C NMR Acquisition:
e A proton-decoupled 3C NMR spectrum is acquired.

o Alarger number of scans is typically required due to the lower natural abundance of the 13C
isotope.

e The spectrum is referenced to the solvent peak of de-DMSO (& ~39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: Bruker Tensor 27 FT-IR spectrometer.[4]
Sample Preparation (Film Method):[4]

e A small amount of 2-Chloro-4-methylpyrimidine is dissolved in a volatile solvent such as
dichloromethane.[4]

o Adrop of the solution is applied to a KBr or NaCl salt plate.

e The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
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Data Acquisition:
e Abackground spectrum of the clean salt plate is recorded.
e The salt plate with the sample film is placed in the spectrometer's sample holder.

e The infrared spectrum is recorded, typically in the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern.
Instrumentation: A mass spectrometer equipped with an Electrospray lonization (ESI) source.
Sample Preparation:

o Adilute solution of 2-Chloro-4-methylpyrimidine is prepared in a suitable solvent, such as
methanol or acetonitrile.

Data Acquisition (ESI-MS):
e The sample solution is infused into the ESI source at a constant flow rate.

e The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and
temperature) are optimized to achieve maximum ionization and signal intensity.

e The mass spectrum is acquired in positive ion mode to observe the protonated molecule
[M+H]*.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Chloro-4-methylpyrimidine.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b015830?utm_src=pdf-body
https://www.benchchem.com/product/b015830?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an
organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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